molecular formula C21H16N2O2 B14588235 N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide CAS No. 61438-59-3

N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide

Cat. No.: B14588235
CAS No.: 61438-59-3
M. Wt: 328.4 g/mol
InChI Key: RLHUCAWVYSLMSB-UHFFFAOYSA-N
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Description

N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is a complex organic compound that features a cyano group, a phenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide typically involves the reaction of 4-cyanobenzyl chloride with 2-hydroxybenzamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-{4-[Cyano(phenyl)methyl]phenyl}-2-benzamide.

    Reduction: Formation of N-{4-[Amino(phenyl)methyl]phenyl}-2-hydroxybenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxybenzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-4-methylphenyl)benzamide
  • N-(4-Cyano-2-methylphenyl)benzamide
  • N-(4-Cyano-3-methylphenyl)benzamide

Uniqueness

N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to the presence of both a cyano group and a hydroxybenzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61438-59-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H16N2O2/c22-14-19(15-6-2-1-3-7-15)16-10-12-17(13-11-16)23-21(25)18-8-4-5-9-20(18)24/h1-13,19,24H,(H,23,25)

InChI Key

RLHUCAWVYSLMSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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